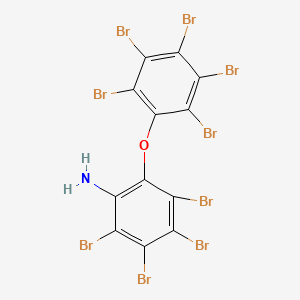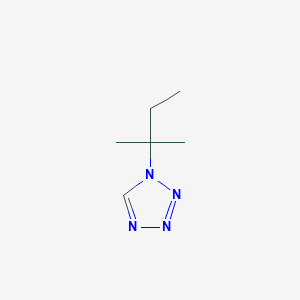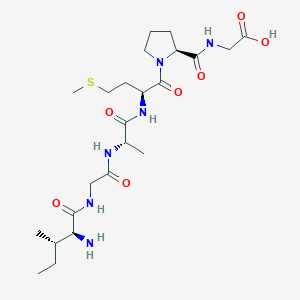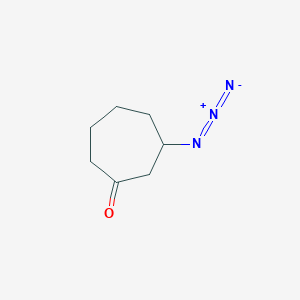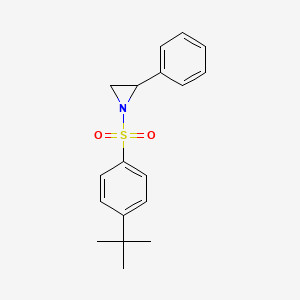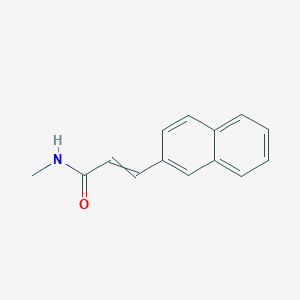![molecular formula C23H30O5 B14193045 4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate CAS No. 917775-27-0](/img/structure/B14193045.png)
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group and a hydroxynonyl group linked through an ester bond to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate typically involves the esterification of 4-methoxyphenol with 4-[(9-hydroxynonyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the nonyl chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-methoxyphenyl 4-[(9-oxononyl)oxy]benzoate or 4-methoxyphenyl 4-[(9-carboxynonyl)oxy]benzoate.
Reduction: Formation of 4-methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and surfactants.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the nonyl chain can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group on the phenyl ring can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate
- 4-Methoxyphenyl 4-[(3-buten-1-yloxy)benzoate]
- 4-Methoxyphenyl isothiocyanate
Uniqueness
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate is unique due to the presence of a long nonyl chain with a terminal hydroxyl group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules. Additionally, the combination of methoxy and hydroxynonyl groups provides a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
917775-27-0 |
|---|---|
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 4-(9-hydroxynonoxy)benzoate |
InChI |
InChI=1S/C23H30O5/c1-26-20-13-15-22(16-14-20)28-23(25)19-9-11-21(12-10-19)27-18-8-6-4-2-3-5-7-17-24/h9-16,24H,2-8,17-18H2,1H3 |
Clave InChI |
STFKJHPOFHFJHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)
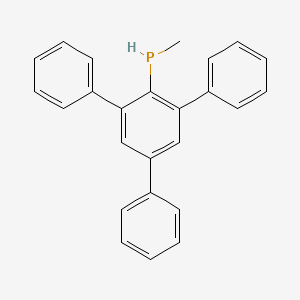

![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)

